molecular formula C24H31N3O6S B3007655 N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 868982-89-2

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No.: B3007655
CAS No.: 868982-89-2
M. Wt: 489.59
InChI Key: QTIWPUQSCUKPQF-UHFFFAOYSA-N
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Description

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O6S and its molecular weight is 489.59. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

Oxazolidinones, a class to which N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide belongs, have demonstrated significant antibacterial properties. For instance, studies have shown that various oxazolidinone analogs, like U-100592 and U-100766, exhibit notable in vitro antibacterial activities against a range of clinically important human pathogens (Zurenko et al., 1996). This includes effectiveness against methicillin-resistant Staphylococcus aureus and Enterococcus species.

Aldose Reductase Inhibitors

Another area of research involving this class of compounds is their role as aldose reductase inhibitors. This has potential applications in the treatment of diabetic complications. In particular, methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, related to oxazolidinones, have been evaluated for their inhibitory potency against aldose reductase, showing significant potential in this field (Ali et al., 2012).

Potential in Epilepsy Treatment

Research into oxazolidin-2-one derivatives, closely related to the compound , has explored their use in treating epilepsy. For example, a study on the demethylation product of trimethadione, a N-methylated derivative of 2,4-oxazolidinedione, has been undertaken to assess its effectiveness in controlling petit mal epilepsy (Chamberlin et al., 1965).

Reduction of Monoamine Oxidase A Activity

Some oxazolidinone derivatives, including those with a 1,2,3-triazole substitution, have been identified for their reduced activity against monoamine oxidase A (MAO-A), which is an undesirable side effect in many oxazolidinones. This research is crucial for developing safer oxazolidinone-based antibacterials (Reck et al., 2005).

Novel Synthesis Approaches

Innovative methods for synthesizing functionalized oxazolidinones from chiral aziridines have been developed. These methods facilitate the creation of enantiomerically pure oxazolidinone derivatives, expanding the potential applications of these compounds in various fields, including pharmaceuticals (Park et al., 2003).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6S/c1-16-13-17(2)22(18(3)14-16)34(30,31)27-11-12-33-21(27)15-26-24(29)23(28)25-10-9-19-5-7-20(32-4)8-6-19/h5-8,13-14,21H,9-12,15H2,1-4H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIWPUQSCUKPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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